1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene
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Overview
Description
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrFNO2SF3. This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Halogenation: The addition of bromine and fluorine atoms to the benzene ring.
Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions are frequently employed .
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents like potassium permanganate .
Scientific Research Applications
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of electron-withdrawing groups like nitro and trifluoromethylthio enhances its reactivity, making it a potent intermediate in various reactions .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Lacks the nitro and fluorine groups, making it less reactive in certain reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Lacks the trifluoromethylthio group, which affects its overall reactivity and application.
1-Bromo-4-nitrobenzene: Lacks both the fluorine and trifluoromethylthio groups, limiting its use in specific synthetic applications.
The unique combination of substituents in this compound makes it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H2BrF4NO2S |
---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
2-bromo-1-fluoro-5-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2S/c8-6-4(9)1-3(13(14)15)2-5(6)16-7(10,11)12/h1-2H |
InChI Key |
SMVZIINGUFPYRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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